6,6-Diphenylpiperidin-2-one

KCNQ2 potassium channel electrophysiology

6,6-Diphenylpiperidin-2-one (CAS 14525-90-7) is a synthetic piperidin-2-one derivative characterized by two phenyl substituents at the 6-position of the lactam ring, corresponding to the molecular formula C₁₇H₁₇NO and a molecular weight of 251.32 g/mol. The compound is a white crystalline solid with a reported melting point of 193–196 °C.

Molecular Formula C17H17NO
Molecular Weight 251.32 g/mol
CAS No. 14525-90-7
Cat. No. B8543022
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,6-Diphenylpiperidin-2-one
CAS14525-90-7
Molecular FormulaC17H17NO
Molecular Weight251.32 g/mol
Structural Identifiers
SMILESC1CC(=O)NC(C1)(C2=CC=CC=C2)C3=CC=CC=C3
InChIInChI=1S/C17H17NO/c19-16-12-7-13-17(18-16,14-8-3-1-4-9-14)15-10-5-2-6-11-15/h1-6,8-11H,7,12-13H2,(H,18,19)
InChIKeyHSTDGDYQHLFWMW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6,6-Diphenylpiperidin-2-one (CAS 14525-90-7) Procurement Specifications: Molecular Identity and Core Physicochemical Profile for Research Sourcing


6,6-Diphenylpiperidin-2-one (CAS 14525-90-7) is a synthetic piperidin-2-one derivative characterized by two phenyl substituents at the 6-position of the lactam ring, corresponding to the molecular formula C₁₇H₁₇NO and a molecular weight of 251.32 g/mol . The compound is a white crystalline solid with a reported melting point of 193–196 °C . Its IUPAC name is 6,6-diphenylpiperidin-2-one, and the canonical SMILES representation is C1CC(=O)NC(C1)(C2=CC=CC=C2)C3=CC=CC=C3 . X-ray crystallographic analysis has definitively confirmed the solid-state conformation, revealing the piperidin-2-one ring adopts a half-chair conformation with the two phenyl groups oriented in a propeller-like arrangement around the 6-position [1].

Why 6,6-Diphenylpiperidin-2-one Cannot Be Readily Substituted: Pharmacological Fingerprint Divergence from Positional Isomers and Core-Modified Analogs


The assumption that 6,6-diphenylpiperidin-2-one can be functionally interchanged with closely related analogs—such as its 3,3-diphenyl positional isomer (CAS 24056-59-5), 4,4-diphenylpiperidines, or even unsubstituted piperidin-2-one—is unsupported by available structure-activity relationship data. The 6,6-diphenyl substitution pattern confers a distinct three-dimensional conformation and electronic distribution that differs fundamentally from other regioisomers. For instance, the 3,3-diphenyl isomer (CAS 24056-59-5) exhibits a different molecular geometry due to altered phenyl ring placement relative to the lactam carbonyl, resulting in a distinct pharmacophore topology . Furthermore, 4,4-diphenylpiperidines represent a separate chemotype lacking the lactam carbonyl entirely, which eliminates a key hydrogen bond acceptor and alters the basicity and conformational flexibility of the nitrogen-containing ring [1]. Published binding data indicate that diphenylpiperidine derivatives exhibit measurable affinity for neuronal receptor binding sites, including dopamine, serotonin, and opioid receptors, but the specific substitution pattern (6,6- vs. 4,4- vs. 3,3-) substantially influences both target engagement and selectivity profiles [2]. Consequently, procurement decisions for structure-activity relationship (SAR) studies, lead optimization programs, or target validation experiments must be compound-specific; generic substitution introduces uncontrolled variability that can invalidate experimental outcomes.

Quantitative Comparative Evidence for 6,6-Diphenylpiperidin-2-one: Validated Differentiation Data for Scientific Procurement Decisions


KCNQ2 (Kv7.2) Potassium Channel Antagonist Activity: Potency Benchmarking Against Class-Level Reference Antagonists

6,6-Diphenylpiperidin-2-one demonstrates measurable antagonist activity at the KCNQ2 (Kv7.2) voltage-gated potassium channel, a target implicated in neuronal excitability regulation and epilepsy. In a functional patch clamp assay using CHO cells expressing KCNQ2, the compound exhibited an IC₅₀ of 70 nM [1]. This value falls within the same order of magnitude as XE991 (a prototypical KCNQ channel blocker with reported IC₅₀ values of approximately 0.6–0.9 μM), indicating that 6,6-diphenylpiperidin-2-one possesses comparable or moderately superior in vitro antagonist potency relative to this widely used tool compound [1]. However, it is important to note that XE991 is known to be a pan-KCNQ antagonist, whereas the selectivity profile of 6,6-diphenylpiperidin-2-one across KCNQ subtypes (KCNQ1–5) has not been fully characterized, representing a critical knowledge gap for applications requiring subtype-specific modulation.

KCNQ2 potassium channel electrophysiology neurological disorders epilepsy

CYP2D6 Inhibition Liability: Differentiating 6,6-Diphenylpiperidin-2-one from High-Risk Piperidine Analogs via In Vitro IC₅₀ Data

A common liability among piperidine-containing compounds is inhibition of cytochrome P450 2D6 (CYP2D6), a major drug-metabolizing enzyme implicated in clinically significant drug-drug interactions. In an in vitro enzyme inhibition assay, 6,6-diphenylpiperidin-2-one exhibited an IC₅₀ of 19.9 μM (19,900 nM) against CYP2D6 [1]. This value is approximately 200-fold to 400-fold weaker than typical high-risk CYP2D6 inhibitors (e.g., fluoxetine IC₅₀ ≈ 60–90 nM; paroxetine IC₅₀ ≈ 50 nM). Within the diphenylpiperidine chemotype, this moderate-to-low inhibition potency distinguishes 6,6-diphenylpiperidin-2-one from certain 4,4-diphenylpiperidine derivatives (e.g., budipine) that have been reported to exhibit more pronounced enzyme inhibition profiles, though direct comparative data in the same assay format are lacking [2].

CYP2D6 drug metabolism ADME cytochrome P450 lead optimization

CCR5 Chemokine Receptor Antagonism: Comparative Potency of 6,6-Diphenylpiperidin-2-one Against an N-Alkylpiperidine Benchmark

6,6-Diphenylpiperidin-2-one has been evaluated as a CCR5 chemokine receptor antagonist in a cell-cell fusion assay. The compound exhibited an IC₅₀ of 2.8 μM (2,800 nM) against the human CCR5 receptor, as measured by inhibition of HIV-1 gp120-induced cell-cell fusion [1]. For context, this potency is approximately 110-fold weaker than maraviroc (a clinically approved CCR5 antagonist with reported IC₅₀ ≈ 25 nM in similar cell-based fusion assays) [1]. However, within the broader class of diphenyl-containing piperidine/piperidinone CCR5 ligands, 6,6-diphenylpiperidin-2-one represents a structurally simplified starting point; more elaborate substituted dipiperidine alcohols and N-alkylpiperidine amides have been reported to achieve sub-nanomolar to low nanomolar IC₅₀ values against CCR2 and CCR5 [2].

CCR5 chemokine receptor HIV entry inflammation GPCR

Crystal Structure Determination: Conformational Validation of 6,6-Diphenylpiperidin-2-one for Computational Modeling and Docking Studies

The solid-state molecular structure of 6,6-diphenylpiperidin-2-one has been unequivocally determined by single-crystal X-ray diffraction [1]. The crystal structure (CSD Entry: accessible via CCDC) reveals that the piperidin-2-one ring adopts a half-chair conformation, and the two phenyl substituents at the 6-position are oriented in a propeller-like geometry with dihedral angles of approximately 70–80° relative to the mean plane of the piperidinone ring [1]. This crystallographically validated conformation provides an essential reference for computational docking studies, pharmacophore modeling, and structure-based drug design efforts involving this scaffold. In contrast, the 3,3-diphenyl positional isomer (CAS 24056-59-5) and the 4,4-diphenylpiperidine chemotype adopt distinct three-dimensional arrangements due to altered phenyl substitution positions, which directly impact their molecular recognition properties at biological targets.

X-ray crystallography conformational analysis molecular modeling structure-based drug design solid-state

Research Application Scenarios for 6,6-Diphenylpiperidin-2-one: Evidence-Based Use Cases Grounded in Quantitative Differentiation Data


KCNQ2 (Kv7.2) Potassium Channel Target Validation and Tool Compound Development

6,6-Diphenylpiperidin-2-one is directly applicable as a starting scaffold or reference ligand for KCNQ2 channel research programs, based on its demonstrated antagonist activity with an IC₅₀ of 70 nM in CHO cell patch clamp assays [1]. This nanomolar potency supports its use in electrophysiological studies examining neuronal excitability, epilepsy mechanisms, or pain signaling pathways involving KCNQ2. For procurement, researchers should consider this compound when seeking structurally distinct KCNQ2 antagonists that differ from the prototypical XE991 chemotype, particularly when exploring structure-activity relationships around the 6,6-diphenyl substitution pattern. However, subtype selectivity across the KCNQ family (KCNQ1–5) has not been established, and users requiring isoform-specific modulation should verify selectivity independently.

Structure-Based Drug Design and Pharmacophore Modeling Leveraging Crystallographically Validated Conformation

The availability of a high-quality X-ray crystal structure for 6,6-diphenylpiperidin-2-one [2] positions this compound as a preferred procurement choice for computational chemistry workflows requiring experimentally validated starting geometries. Medicinal chemistry teams performing docking studies, conformational analysis, or pharmacophore modeling of diphenyl-substituted piperidine/piperidinone ligands will benefit from the definitive solid-state conformation, which provides accurate bond lengths, bond angles, and torsional parameters. This experimental structure eliminates the uncertainty inherent in computationally minimized models and is particularly valuable when comparing binding modes of the 6,6-substitution pattern against 3,3- or 4,4-diphenyl positional isomers.

CCR5 Antagonist Lead Generation and SAR Exploration in Chemokine Receptor Programs

6,6-Diphenylpiperidin-2-one is suitable as a starting scaffold for CCR5 antagonist discovery programs, as evidenced by its measurable antagonist activity (IC₅₀ = 2.8 μM) in HIV-1 gp120-induced cell-cell fusion assays [3]. Although this micromolar potency is modest relative to advanced leads or clinical candidates, the compound provides a synthetically tractable template for structure-activity relationship (SAR) optimization. Medicinal chemists can systematically modify the piperidin-2-one core—for example, by introducing N-alkyl substitutions, additional aromatic appendages, or polar functional groups—to enhance affinity toward nanomolar or sub-nanomolar potency levels, as demonstrated with more elaborated dipiperidine alcohol derivatives [4].

ADME Profiling and Metabolic Stability Benchmarking for Piperidin-2-one Scaffold Optimization

6,6-Diphenylpiperidin-2-one can be employed as a reference compound in ADME (absorption, distribution, metabolism, excretion) screening cascades aimed at optimizing the pharmacokinetic properties of piperidin-2-one-based lead series. The compound's moderate-to-weak CYP2D6 inhibition profile (IC₅₀ = 19.9 μM) [5] provides a favorable benchmark for evaluating the impact of structural modifications on cytochrome P450 enzyme inhibition liability. Procurement of this compound is warranted for laboratories conducting comparative metabolic stability studies or for establishing baseline ADME parameters against which new synthetic derivatives can be measured. This is particularly relevant for programs seeking to differentiate their leads from 4,4-diphenylpiperidine derivatives, which have been associated with more pronounced enzyme inhibition effects [6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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